BenchChemオンラインストアへようこそ!

(3-isopropyl-1H-pyrazol-4-yl)methanamine

Kinase inhibitor CDK4/CDK2 selectivity Cancer therapeutics

(3-Isopropyl-1H-pyrazol-4-yl)methanamine (CAS 936940-09-9, synonym (1-Isopropyl-1H-pyrazol-4-yl)methanamine) is a C7H13N3 pyrazole derivative with molecular weight 139.20. The compound features an isopropyl group at the N1 position and a methanamine substituent at the C4 position of the pyrazole ring, with a predicted pKa of 8.93 ± 0.29 and LogP of 0.9918.

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
Cat. No. B15280500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-isopropyl-1H-pyrazol-4-yl)methanamine
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=NN1)CN
InChIInChI=1S/C7H13N3/c1-5(2)7-6(3-8)4-9-10-7/h4-5H,3,8H2,1-2H3,(H,9,10)
InChIKeySOMHWZAUGMPKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Isopropyl-1H-pyrazol-4-yl)methanamine: Structural and Procurement Baseline for a C7H13N3 Pyrazole Building Block


(3-Isopropyl-1H-pyrazol-4-yl)methanamine (CAS 936940-09-9, synonym (1-Isopropyl-1H-pyrazol-4-yl)methanamine) is a C7H13N3 pyrazole derivative with molecular weight 139.20 . The compound features an isopropyl group at the N1 position and a methanamine substituent at the C4 position of the pyrazole ring, with a predicted pKa of 8.93 ± 0.29 and LogP of 0.9918 . This compound serves as a primary amine building block for medicinal chemistry applications, with the free amine group providing a handle for amide coupling, reductive amination, or sulfonamide formation .

Why Generic Substitution of (3-Isopropyl-1H-pyrazol-4-yl)methanamine with Alternative Pyrazole Amines Is Not Scientifically Equivalent


Substituting (3-isopropyl-1H-pyrazol-4-yl)methanamine with alternative pyrazole methanamine building blocks (e.g., methyl-, ethyl-, or unsubstituted pyrazole analogs) is not scientifically equivalent due to quantifiable differences in physicochemical properties, kinase target selectivity profiles, and structure-activity relationships documented in the literature. The isopropyl substituent at the N1 position confers distinct steric and lipophilic characteristics compared to methyl or hydrogen analogs . Studies on pyrazole-based kinase inhibitors have demonstrated that even minor modifications to the pyrazole head group can produce significant shifts in kinase selectivity and potency, with the isopropyl moiety specifically contributing to CDK4 selectivity over CDK2 [1][2]. Furthermore, the 4-methanamine substitution pattern (as opposed to 3- or 5-substituted analogs) determines the vector of amine attachment and thus the geometry of downstream conjugated pharmacophores, a critical consideration in scaffold-based drug design .

(3-Isopropyl-1H-pyrazol-4-yl)methanamine: Quantitative Differentiation Evidence for Procurement Decision-Making


CDK4 Selectivity Over CDK2 Conferred by 3-Isopropyl-1H-pyrazol-4-yl Head Group in Pyrimidin-2-amine Derivatives

Compounds incorporating the 3-isopropyl-1H-pyrazol-4-yl moiety demonstrate pronounced CDK4 selectivity over CDK2, a desirable profile for reducing off-target toxicity in CDK4/6 inhibitor development [1]. In a series of 4-(3-isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-amine derivatives evaluated by Novartis and curated in ChEMBL, the compound containing this exact pyrazole head group (BDBM50330269) exhibited an IC50 of 12 nM against CDK4/cyclin D1 (TR-FRET assay, 60 min) and an IC50 of 517 nM against CDK2/cyclin A (IMAP-FP assay, 2 h), representing a 43-fold selectivity for CDK4 over CDK2 [1]. In contrast, alternative pyrazole modifications or different head group substitutions in the same series yielded substantially different selectivity profiles [2]. For example, a closely related analog bearing the same 3-isopropyl-1H-pyrazol-4-yl core but with different amine substitution (BDBM50330271) demonstrated IC50 values of 40 nM against CDK2 and 71 nM against CDK1, with reduced CDK4 cellular activity (IC50 134 nM) [3].

Kinase inhibitor CDK4/CDK2 selectivity Cancer therapeutics Pyrazole scaffold

Lipophilicity Differential: Isopropyl vs. Methyl vs. Unsubstituted Pyrazole Methanamines

The 3-isopropyl substitution confers a quantifiable increase in lipophilicity compared to methyl-substituted or unsubstituted pyrazole methanamine analogs . The target compound has a predicted LogP of 0.9918 . For reference, the core 3-isopropyl-1H-pyrazole fragment (lacking the methanamine group) has a measured LogP of 1.53310 (ACD/LogP 1.66) . In contrast, the unsubstituted 1H-pyrazol-4-ylmethanamine has a significantly lower lipophilicity profile, and methyl-substituted analogs fall at intermediate values . This LogP differential is meaningful for medicinal chemistry campaigns targeting CNS penetration (optimal LogP range 1-3) versus peripheral restriction, as well as for modulating metabolic stability and plasma protein binding in lead optimization .

Physicochemical properties LogP Medicinal chemistry Lead optimization

Commercial Availability: Purity Benchmark and CAS Number Distinction

This compound is commercially available from multiple vendors with documented purity specifications, enabling procurement for research applications . The compound is listed under CAS 936940-09-9 (synonym (1-isopropyl-1H-pyrazol-4-yl)methanamine) with purity specifications including ≥98% (ChemScene Cat. No. CS-0286161) and 98+% (Bidepharm) . Additional vendors including ChemicalBook, MolCore, and haoreagent provide this compound with HPLC, NMR, MS, and COA documentation . In contrast, the regioisomeric (1-isopropyl-1H-pyrazol-5-yl)methanamine (CAS 1432031-33-8) and (1-isopropyl-1H-pyrazol-3-yl)methanamine represent distinct chemical entities with different substitution patterns that would yield different spatial orientation of the amine vector in conjugated products . The 4-position substitution is critical for maintaining the intended geometry in kinase inhibitor scaffolds .

Building block procurement CAS registry Analytical quality control Supply chain

Documented Utility as Kinase Inhibitor Building Block in Patent Literature

The 3-isopropyl-1H-pyrazol-4-yl moiety appears in multiple patent-exemplified compounds with demonstrated kinase inhibitory activity [1]. In US10617680 and US11020380 (Celgene Quanticel Research), compounds incorporating the 1-isopropyl-1H-pyrazol-4-yl group demonstrated CBP (CREB-binding protein) inhibitory activity with IC50 <500 nM [1]. Separately, N-(4-(4-(butyl(methyl)amino)piperidin-1-yl)-3-fluorophenyl)-4-(1-isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-amine has been documented with FLT3 tyrosine kinase receptor inhibitory activity [2]. The patent literature also includes compounds for inhibiting CDK7, CDK/GSK/Aurora kinases, and Syk that utilize this pyrazole scaffold [3][4]. The isopropyl substitution at the N1 position is a deliberate design choice in these programs rather than an arbitrary alkyl group, reflecting its specific contribution to target engagement and selectivity profiles [5].

Patent analysis CDK inhibitor CBP inhibitor FLT3 inhibitor

(3-Isopropyl-1H-pyrazol-4-yl)methanamine: Evidence-Based Application Scenarios for Research and Procurement


CDK4/6 Inhibitor Lead Optimization Requiring CDK4 Selectivity Over CDK2

Procure (3-isopropyl-1H-pyrazol-4-yl)methanamine as the pyrazole head group building block when designing CDK4/6 inhibitors that require minimization of CDK2-mediated bone marrow toxicity. As demonstrated by BindingDB data from Novartis research programs, compounds incorporating the 3-isopropyl-1H-pyrazol-4-yl moiety achieved a 43-fold selectivity for CDK4 (IC50 12 nM) over CDK2 (IC50 517 nM) [1]. The primary amine handle at the 4-position enables conjugation to pyrimidine or other heterocyclic cores to elaborate the full kinase inhibitor scaffold while maintaining the desired selectivity profile [1][2].

CNS-Penetrant Kinase Inhibitor Scaffold Development

Use (3-isopropyl-1H-pyrazol-4-yl)methanamine for CNS drug discovery programs where the predicted LogP of 0.9918 falls within the optimal range for blood-brain barrier penetration (LogP 1-3) [1]. The isopropyl group provides greater lipophilicity and steric bulk than methyl or unsubstituted pyrazole methanamine alternatives, which can enhance metabolic stability while maintaining favorable CNS penetration potential [2]. The 4-methanamine substitution pattern provides a defined vector for amine conjugation that is distinct from 3- or 5-substituted regioisomers .

Structure-Activity Relationship Studies Exploring N1-Alkyl Effects on Kinase Selectivity

Employ this compound in systematic SAR studies comparing N1-isopropyl versus N1-methyl, N1-ethyl, and N1-H pyrazole methanamine building blocks. Literature evidence indicates that even minor modifications to the pyrazole head group can produce significant shifts in kinase selectivity, with the isopropyl moiety specifically associated with CDK4 selectivity [1][2]. The free primary amine enables rapid diversification via amide bond formation or reductive amination to generate focused compound libraries for selectivity profiling .

Patent-Backed Kinase Inhibitor Synthesis Referencing US10617680/US11020380

Utilize (3-isopropyl-1H-pyrazol-4-yl)methanamine as a synthetic intermediate for preparing compounds within the scope of kinase inhibitor patents including US10617680 and US11020380 (CBP inhibitors) [1]. The isopropyl-pyrazole motif appears in multiple patent families targeting CDK, GSK, Aurora, FLT3, and Syk kinases, validating its broad utility as a privileged scaffold [2]. The commercial availability with documented purity specifications (≥98%) supports reproducible synthesis of patent-exemplified compounds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-isopropyl-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.